6-Bromo-5-isopropoxy-1H-indazole
Description
6-Bromo-5-isopropoxy-1H-indazole (molecular formula: C₁₀H₁₁BrN₂O, molecular weight: 255.11 g/mol) is a brominated indazole derivative featuring a bromine atom at position 6 and an isopropoxy group (-OCH(CH₃)₂) at position 5 of the indazole core . Indazoles are nitrogen-containing heterocyclic compounds with a bicyclic structure, often explored for their pharmacological and material science applications.
Properties
IUPAC Name |
6-bromo-5-propan-2-yloxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6(2)14-10-3-7-5-12-13-9(7)4-8(10)11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXSSYQGDNEATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C2C(=C1)C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-isopropoxy-1H-indazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indazole core.
Bromination: The indazole core is brominated at the sixth position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Isopropoxylation: The brominated indazole is then subjected to isopropoxylation using isopropyl alcohol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-isopropoxy-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted indazoles with different aryl or vinyl groups.
Scientific Research Applications
6-Bromo-5-isopropoxy-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-isopropoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The bromine and isopropoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares 6-Bromo-5-isopropoxy-1H-indazole with key analogs based on substituents, molecular weight, and physical properties:
Key Observations:
Substituent Effects: The isopropoxy group in the target compound increases molecular weight and lipophilicity compared to smaller substituents like methyl or hydroxy. This could enhance membrane permeability in biological systems but may reduce aqueous solubility.
Core Structure Differences :
- Indazole derivatives (e.g., target compound and ) differ from indole analogs (e.g., ) in electronic properties. Indazoles have two adjacent nitrogen atoms, which may enhance hydrogen-bonding interactions in molecular targets compared to indoles.
Melting Points: Indole derivatives with bulky aromatic substituents (e.g., compound 10 in ) exhibit high melting points (>200°C), likely due to strong intermolecular π-π stacking and hydrogen bonding.
This compound:
- Condensation reactions between brominated indazole aldehydes and isopropanol derivatives.
- Nucleophilic substitution to introduce the isopropoxy group at position 4.
Comparison with Other Compounds:
- 6-Bromo-5-methyl-1H-indazole : Likely synthesized via Friedel-Crafts alkylation or direct methylation of a brominated indazole precursor.
- Indole Derivatives : Synthesized via multi-step reactions involving imidazole coupling to indole cores, often using K₂CO₃ and DMF as reagents. These methods may require harsher conditions due to the indole core’s reactivity.
Biological Activity
6-Bromo-5-isopropoxy-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H12BrN2O
- Molecular Weight : Approximately 240.12 g/mol
- Structural Composition : The compound contains a bromine atom at the 6-position and an isopropoxy group at the 5-position of the indazole ring, which is a fused bicyclic structure consisting of a five-membered ring containing two nitrogen atoms and a six-membered benzene ring.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the viability of various cancer cell lines, including:
- HEP3BPN 11 (liver cancer)
- MDA 453 (breast cancer)
- HL 60 (leukemia)
The compound was evaluated using the MTT reduction assay, which measures cell viability based on mitochondrial activity. Results showed that certain derivatives of this compound had higher inhibitory activity compared to methotrexate, a standard chemotherapy agent.
While specific mechanisms for this compound are still under investigation, it is suggested that its biological activity may be linked to its interactions with various molecular targets involved in cancer progression and angiogenesis. The presence of the bromine atom and isopropoxy group may enhance its binding affinity to these targets.
Other Biological Activities
In addition to its anticancer properties, this compound has been explored for other therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, although specific mechanisms remain to be elucidated.
- Neuropharmacological Potential : The compound has been investigated for its role as a serotonin receptor antagonist and as an acetylcholinesterase inhibitor, which could have implications in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to related indazole derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C10H12BrN2O | Isopropoxy group affecting solubility |
| 6-Bromo-3-(trifluoromethyl)-1H-indazole | C7H4BrF3N2 | Contains trifluoromethyl group enhancing lipophilicity |
| Ethyl 6-bromo-1H-indazole-3-carboxylate | C9H8BrN2O2 | Ester derivative providing different reactivity |
| 6-Bromo-5-fluoro-3-iodo-1H-indazole | C7H4BrF2I | Contains both fluoro and iodo substituents |
This comparison highlights the unique attributes of this compound, particularly its dual functional groups that contribute to its biological activity.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives:
- Synthesis Methodology : Various synthetic pathways have been developed to create this compound, allowing for modifications that can enhance its biological properties.
- In Vitro Studies : Research has shown that derivatives of this compound can significantly inhibit cancer cell growth in laboratory settings, with ongoing studies aimed at understanding their full therapeutic potential.
- Potential as HIV Protease Inhibitors : There is ongoing research into the use of this compound as an HIV protease inhibitor, which could play a crucial role in antiretroviral therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
